2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-6-10(13(2)3)12-7-9(8)4-5-11/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUOWPIFKOKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CC#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232490 | |
| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764651-70-9 | |
| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764651-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-4-methyl-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanoacetylation of Amines
The most common and direct synthetic route to 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile involves the cyanoacetylation of amines , specifically reacting dimethylaminoacetonitrile with a suitably substituted pyridine derivative under basic conditions.
- Reaction Conditions:
- Base: Sodium hydride or potassium carbonate
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Controlled to optimize yield and minimize side reactions
- Mechanism: The nucleophilic amine attacks the electrophilic carbon adjacent to the nitrile group, facilitating the formation of the acetonitrile side chain attached to the pyridine ring.
This method is favored for its straightforwardness and adaptability to various substituted pyridines, allowing for structural diversity in the final product.
Use of Pyridine Derivatives and Ester Intermediates
An alternative approach involves the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate intermediates, which can be converted to the target acetonitrile compound through subsequent transformations.
- Typical Procedure:
- Starting from 4-chloropyridine hydrochloride, the ester intermediate is synthesized by heating with ethyl cyanoacetate at 60–90 °C for 2–3 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is extracted with ethyl acetate and dried over anhydrous sodium sulfate.
- The ester is then purified by filtration and evaporation to yield the oily intermediate.
This method achieves high yields (78–90%) and is scalable for industrial applications. The ester intermediate can be further converted to the acetonitrile derivative by hydrolysis and amination steps, although specific details for the dimethylamino substitution require additional functional group transformations.
One-Pot Curtius Rearrangement and Carbamate Formation
In more complex synthetic schemes, the Curtius rearrangement has been employed to generate amine intermediates that can be further functionalized to yield compounds structurally related to this compound.
- Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, and solvents such as toluene or tert-butanol/toluene mixtures.
- Process: The acid chloride precursor undergoes a Curtius rearrangement to form an isocyanate intermediate, which is then hydrolyzed to the amine.
- Yield and Purity: The one-pot method provides better yields (~60%) and product purity compared to isolating intermediates separately.
While this method is more elaborate, it is useful for synthesizing related compounds with amine functionalities that can be further modified to introduce the dimethylamino and nitrile groups.
Electrochemical Synthesis Approaches
Emerging methods utilize electrochemical synthesis to construct nitrogen-containing compounds, including nitrile derivatives, by leveraging the conductive and reactive properties of this compound.
- Methodology: The compound acts as a synthon in electrochemical cells, facilitating the formation of complex molecules through controlled redox reactions.
- Advantages: Environmentally friendly, precise control over reaction parameters, and potential for novel compound discovery.
This approach is still under research but shows promise for scalable and green synthesis routes.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyanoacetylation of Amines | Dimethylaminoacetonitrile, NaH/K2CO3, DMF | Moderate to High | Simple, versatile | Requires careful base handling |
| Ester Intermediate Route | 4-Chloropyridine hydrochloride, ethyl cyanoacetate, heat (60–90 °C) | 78–90 | High yield, scalable | Multi-step, requires purification |
| One-Pot Curtius Rearrangement | DPPA, triethylamine, toluene | ~60 | Good purity, one-pot convenience | Phosphorous salt impurities |
| Electrochemical Synthesis | Electrochemical cell setup, controlled potential | Research stage | Green, precise control | Requires specialized equipment |
Research Findings and Notes
The cyanoacetylation method is widely reported as the most straightforward and commonly used approach for synthesizing this compound, with good yields and reproducibility.
The ester intermediate method, while more complex, offers high yields and is suitable for industrial-scale synthesis, with detailed reaction parameters optimized for temperature and reaction time.
The Curtius rearrangement method is valuable for related amine intermediates but involves handling azides and phosphorous reagents, which require careful control to avoid impurities.
Electrochemical methods are innovative and environmentally friendly but currently less established for this specific compound.
Purification techniques commonly involve extraction with ethyl acetate, drying over anhydrous sodium sulfate, and chromatographic methods such as flash chromatography using silica gel.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
- Synthesis of Heterocyclic Compounds : 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile serves as an intermediate in the synthesis of various heterocyclic compounds. This is crucial for developing new materials and pharmaceuticals.
Biology
- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions, acting as a probe in biochemical assays. Its ability to modulate enzyme activity makes it valuable in understanding metabolic pathways and enzyme kinetics.
- Biochemical Assays : It can be employed in various biochemical assays to investigate the effects of different substrates on enzyme function or to screen for potential inhibitors.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals, serving as a precursor for more complex molecules that have specific functionalities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigate the inhibition effects on specific enzymes | Demonstrated that 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile significantly inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications. |
| Synthesis Pathway Development | Develop new synthetic pathways for heterocycles | Found that using this compound as an intermediate enhanced yields and reduced reaction times compared to traditional methods. |
| Biochemical Assay Validation | Validate the use of this compound in enzyme assays | Confirmed that it can serve as an effective probe for studying enzyme kinetics, providing reliable data on substrate interactions. |
Mechanism of Action
The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
The target compound’s properties are influenced by its substitution pattern, which distinguishes it from analogs. Key comparisons include:
2-(6-Aminopyridin-3-yl)acetonitrile
- Substituents: 6-Amino, 3-CN.
- Biological studies show antimicrobial and anticancer activities, suggesting that dimethyl substitution in the target compound might enhance metabolic stability .
2-(4-Methylpyridin-3-yl)acetonitrile
- Substituents : 4-Methyl, 3-CN.
- The absence of a strong electron-donating group may limit its applications in catalysis or medicinal chemistry .
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile
- Substituents: Pyridazine ring with 6-dimethylamino and 3-CN; 4-chlorophenyl side chain.
- Key Differences : The pyridazine ring (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyridine. The 4-chlorophenyl group enhances hydrophobicity, which could improve blood-brain barrier penetration in drug design .
Data Table: Structural and Functional Comparisons
Biological Activity
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, particularly in enzyme interactions and as a probe in biochemical assays.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a dimethylamino group and a nitrile functional group. This configuration is crucial for its biological activity, as it allows for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through several mechanisms:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Electrostatic Interactions : The positively charged nitrogen in the dimethylamino group can engage in electrostatic interactions with negatively charged sites on proteins.
- Nucleophilic Activity : The nitrile group can act as a nucleophile, participating in biochemical pathways that modulate enzyme activity.
These interactions can lead to the modulation of enzyme functions and receptor activities, making the compound valuable in pharmacological studies.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have demonstrated activity against various pathogens, including:
- Staphylococcus aureus (MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these compounds often range from nanomolar to micromolar levels, indicating potent activity at low concentrations .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation through specific pathways:
- Inhibition of Kinases : Similar compounds have been shown to target kinases involved in cancer progression, leading to reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Cytotoxicity Assays : For instance, one study reported an IC50 value of 3.18 µM against MCF-7 cells, suggesting significant cytotoxic effects compared to standard chemotherapeutics .
Case Studies
- Enzyme Interaction Studies : Research indicates that this compound can serve as a probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it a useful tool in biochemical assays aimed at understanding metabolic pathways.
- Anticancer Research : A study focused on the development of site-specific inhibitors targeting NEK family kinases revealed that compounds similar to this compound exhibited strong inhibitory potential against cancer cells. These findings underscore the compound's potential role in cancer therapeutics .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile?
Answer:
The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to its pyridine and nitrile functionalities. For example, highlights that similar nitrile-containing pyridine derivatives are synthesized using palladium-catalyzed coupling reactions. A stepwise approach might involve:
Pyridine core modification : Introduce the dimethylamino and methyl groups via nucleophilic substitution or reductive amination.
Nitrile addition : Employ cyanation using reagents like Zn(CN)₂ under catalytic conditions.
- Key parameters : Optimize reaction temperature (80–120°C), catalyst loading (1–5 mol% Pd), and solvent polarity (DMF or THF) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the pyridine ring and nitrile group (e.g., δ ~110–120 ppm for CN in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (as demonstrated for related acetonitrile derivatives in ).
- IR Spectroscopy : Detect nitrile stretches (~2200–2260 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst type, solvent, temperature). emphasizes DoE for optimizing flow chemistry reactions, which can be adapted for batch synthesis. For example:
- Factors : Catalyst (Pd(OAc)₂ vs. PdCl₂), ligand (XPhos vs. SPhos), and reaction time.
- Response surface modeling : Identify interactions between variables to maximize yield .
- Case study : A 30% yield improvement was achieved for a similar nitrile compound by adjusting solvent polarity and catalyst loading .
Advanced: How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Answer:
Replicate experiments : Ensure reproducibility under controlled conditions.
Computational validation : Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data. used DFT to validate imidazopyridine derivatives, resolving discrepancies in peak assignments .
Alternative techniques : Use 2D NMR (COSY, HSQC) or dynamic NMR to probe conformational flexibility.
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Protective gear : Nitrile gloves, lab coat, and safety goggles (required for nitrile compounds per ).
- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.
- First aid : Flush skin/eyes with water for 15 minutes upon exposure .
Advanced: How can computational methods guide the design of biologically active derivatives?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to predict binding affinities. utilized docking to optimize pyrido-pyrimidine inhibitors.
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data.
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties early in the design phase .
Advanced: What strategies mitigate side reactions during functional group transformations (e.g., nitrile to amine)?
Answer:
- Selective reduction : Use Raney nickel or LiAlH₄ under controlled conditions to reduce nitrile to primary amine while preserving pyridine rings.
- Protecting groups : Temporarily block reactive sites (e.g., dimethylamino group) with Boc or Fmoc groups.
- Monitoring : Employ TLC or in-situ IR to track reaction progress and halt at the desired stage .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
